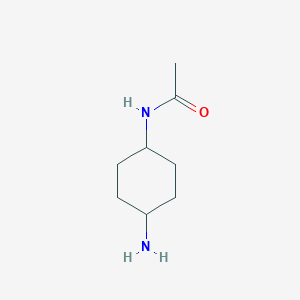

N-(4-aminocyclohexyl)acetamide

説明

BenchChem offers high-quality N-(4-aminocyclohexyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-aminocyclohexyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-(4-aminocyclohexyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-6(11)10-8-4-2-7(9)3-5-8/h7-8H,2-5,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCIBJXJCNPBTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801306320 | |

| Record name | N-(4-Aminocyclohexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160357-84-6 | |

| Record name | N-(4-Aminocyclohexyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160357-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Aminocyclohexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Bifunctional Scaffold in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties of N-(4-aminocyclohexyl)acetamide

N-(4-aminocyclohexyl)acetamide is a bifunctional organic compound featuring a primary amine and a secondary acetamide group situated on a cyclohexane ring. This unique arrangement of functional groups on a conformationally well-defined, non-aromatic scaffold makes it a valuable building block, particularly in the fields of medicinal chemistry and materials science. Its ability to act as both a nucleophile (via the amine) and a hydrogen bond donor/acceptor (via the amide) provides synthetic chemists with a versatile tool for constructing more complex molecular architectures. This guide offers an in-depth exploration of its chemical properties, synthesis, stereochemistry, reactivity, and analytical characterization, tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

N-(4-aminocyclohexyl)acetamide is a solid at room temperature. The presence of two polar, protic functional groups allows for strong intermolecular hydrogen bonding, influencing its physical state and solubility. The compound exists as a mixture of cis and trans stereoisomers, whose properties can differ significantly. While comprehensive experimental data for the pure compound is not extensively published, key identifiers and properties are summarized below.

| Property | Data | Reference(s) |

| Molecular Formula | C₈H₁₆N₂O | [1] |

| Molecular Weight | 156.23 g/mol | [1][2] |

| CAS Number | 160357-84-6 (isomer unspecified) 873537-23-6 (trans-isomer) 1378818-89-3 (cis-isomer HCl salt) | [1][3] |

| IUPAC Name | N-(4-aminocyclohexyl)acetamide | - |

| Appearance | Solid | |

| Storage Temperature | Room Temperature | [4] |

| Solubility | Soluble in methanol. Limited solubility in water and DMSO is expected due to its polar nature. | [5] |

Synthesis and Purification

The most direct and common laboratory synthesis of N-(4-aminocyclohexyl)acetamide involves the selective N-acetylation of 1,4-diaminocyclohexane. The key challenge in this synthesis is achieving mono-acetylation without significant formation of the di-acetylated byproduct.

Causality in Synthetic Design:

-

Choice of Starting Material: 1,4-Diaminocyclohexane is commercially available as a mixture of cis and trans isomers. For applications where stereochemistry is critical, starting with a pure isomer (e.g., trans-1,4-diaminocyclohexane) is essential. The trans isomer is often preferred in drug design to minimize conformational ambiguity.[6]

-

Choice of Acetylating Agent: Acetic anhydride is often preferred over acetyl chloride. It is less volatile, less corrosive, and the acetic acid byproduct is easier to handle and remove than HCl. Using a slight molar deficit or a 1:1 molar ratio of the acetylating agent to the diamine favors mono-substitution.

-

Solvent and Temperature: A polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is suitable. The reaction is typically run at a reduced temperature (e.g., 0 °C) to control the exothermic reaction and improve selectivity by slowing the rate of the second acetylation.

-

Purification: The product mixture, containing the desired mono-acetylated product, unreacted diamine, and di-acetylated byproduct, can be separated using column chromatography on silica gel. The significant difference in polarity between these three components allows for effective separation.

Experimental Protocol: Synthesis of trans-N-(4-aminocyclohexyl)acetamide

-

Reaction Setup: Dissolve trans-1,4-diaminocyclohexane (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add acetic anhydride (0.95 eq), dissolved in a small amount of DCM, to the stirred solution over 30 minutes. The slow addition is critical to minimize localized high concentrations of the acetylating agent, which would favor di-acetylation.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is mostly consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid byproduct. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient elution of DCM/Methanol, to isolate the pure trans-N-(4-aminocyclohexyl)acetamide.

Sources

- 1. 160357-84-6|N-(4-Aminocyclohexyl)acetamide|BLD Pharm [bldpharm.com]

- 2. N-(trans-4-aMinocyclohexyl)-AcetaMide synthesis - chemicalbook [chemicalbook.com]

- 3. 1378818-89-3|cis-N-(-4-Aminocyclohexyl)acetamide hydrochloride|BLD Pharm [bldpharm.com]

- 4. N-(4-aminocyclohexyl)acetamide hydrochloride | 1803591-14-1 [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

N-(4-aminocyclohexyl)acetamide synthesis protocols

An In-depth Technical Guide to the Synthesis of N-(4-aminocyclohexyl)acetamide

Abstract

N-(4-aminocyclohexyl)acetamide is a key bifunctional building block in medicinal chemistry and materials science. Its structure, featuring a primary amine and a secondary acetamide on a cyclohexane scaffold, allows for versatile derivatization, making it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the primary synthetic strategies for N-(4-aminocyclohexyl)acetamide, offering in-depth, field-proven protocols. We will dissect the causality behind experimental choices, compare the strategic advantages of different routes, and provide a framework for process optimization, with a steadfast focus on scientific integrity, safety, and scalability.

Strategic Overview: Retrosynthetic Analysis

From a retrosynthetic perspective, N-(4-aminocyclohexyl)acetamide can be disconnected in several logical ways, leading to three primary synthetic strategies. The choice of strategy is often dictated by the availability of starting materials, desired stereochemical outcome (cis/trans isomerism), and scalability requirements.

Caption: Retrosynthetic analysis of N-(4-aminocyclohexyl)acetamide.

This guide will focus on the two most direct and commonly employed strategies: Selective Acylation (Route A) and Reductive Amination (Route B).

Protocol I: Selective Mono-Acetylation of 1,4-Cyclohexanediamine

This is the most atom-economical approach, directly forming the target amide bond from a commercially available diamine. The central challenge is achieving selective mono-acylation while minimizing the formation of the di-acetylated byproduct.

Underlying Principle & Mechanistic Insight

The reaction involves the nucleophilic attack of one of the primary amino groups of 1,4-cyclohexanediamine on an electrophilic acetylating agent, such as acetic anhydride.

-

Causality of Selectivity : Achieving mono-acylation hinges on controlling the stoichiometry and reaction conditions. By using a slight excess of the diamine relative to the acetylating agent and maintaining a low temperature during addition, we decrease the statistical probability of a second acylation event. The first acetylation deactivates the molecule slightly, as the electron-withdrawing acetyl group reduces the nucleophilicity of the remaining primary amine, albeit modestly. The key is slow addition to ensure the acetylating agent reacts with a starting diamine molecule before it encounters a mono-acetylated product molecule.

Detailed Experimental Protocol

Materials:

-

1,4-Cyclohexanediamine (cis/trans mixture) (CAS: 3114-70-3)[1][2]

-

Acetic Anhydride (CAS: 108-24-7)[3]

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,4-cyclohexanediamine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Dilute acetic anhydride (0.9 eq) in a volume of anhydrous DCM and add it to the dropping funnel. Add the acetic anhydride solution dropwise to the stirred diamine solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to observe the consumption of starting material and the formation of the mono- and di-acetylated products.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize any remaining acetic anhydride and acetic acid. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product, a mixture of unreacted diamine, mono-acetylated product, and di-acetylated byproduct, can be purified by column chromatography on silica gel.

Trustworthiness & Self-Validation

-

Process Control: Strict temperature control during the addition of acetic anhydride is paramount. An exothermic reaction can lead to a loss of selectivity.

-

Purification: The polarity difference between the diamine (very polar), the mono-acetylated product (intermediate polarity), and the di-acetylated product (least polar) allows for effective separation via silica gel chromatography.

-

Safety: 1,4-Cyclohexanediamine is corrosive and can cause severe skin burns and eye damage.[4][5] Acetic anhydride is flammable, corrosive, and reacts violently with water.[3][6][7][8][9] Both must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol II: Reductive Amination of N-(4-oxocyclohexyl)acetamide

This strategy builds the target molecule by forming the primary amine on a pre-existing acetylated cyclohexane ring. It offers excellent control and typically high yields, provided the starting ketone is available.

Underlying Principle & Mechanistic Insight

This is a one-pot reaction where the ketone, N-(4-oxocyclohexyl)acetamide, reacts with an ammonia source to form an intermediate imine (or enamine), which is then reduced in situ by a hydride-based reducing agent.

-

Causality of Reagent Choice : The choice of reducing agent is critical.

-

Sodium Cyanoborohydride (NaCNBH₃) is a classic choice. It is stable at neutral pH and selectively reduces the protonated iminium ion much faster than the starting ketone, allowing the reaction to be performed in a single pot.[10][11]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) is a milder and non-toxic alternative to NaCNBH₃. It is particularly effective and does not require strict pH control, often proceeding efficiently in solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[10][12]

-

Sodium Borohydride (NaBH₄) can also be used, but because it can reduce the starting ketone, the imine formation must be allowed to proceed to completion before the reducing agent is added.[10][13][14]

-

Detailed Experimental Protocol (using NaBH(OAc)₃)

Materials:

-

Ammonium acetate (NH₄OAc)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (CAS: 56553-60-7)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask, add N-(4-oxocyclohexyl)acetamide (1.0 eq), ammonium acetate (3-5 eq), and DCE (approx. 0.1 M).

-

Imine Formation: Stir the suspension at room temperature for 1 hour to facilitate the formation of the imine/enamine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is typically stirred at room temperature overnight.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting ketone.

-

Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is often of high purity but can be further purified by recrystallization or a short silica gel plug if necessary.

Trustworthiness & Self-Validation

-

Stoichiometry: A large excess of the ammonia source (ammonium acetate) is used to drive the imine formation equilibrium towards the product.

-

Moisture Control: While NaBH(OAc)₃ is more tolerant than some other hydride reagents, the reaction is best performed under anhydrous conditions to prevent quenching of the reagent and hydrolysis of the imine intermediate.[10]

-

Safety: Sodium triacetoxyborohydride should be handled in a fume hood. It is moisture-sensitive and can release acetic acid upon decomposition. Standard PPE is required.

Alternative Strategy: Hydrogenation of Aromatic Precursors

A less direct but viable route, particularly for large-scale synthesis where stereochemical control is paramount, involves the catalytic hydrogenation of an aromatic precursor like N-(4-hydroxyphenyl)acetamide (paracetamol).

Caption: Multi-step synthesis from an aromatic precursor.

This pathway first reduces the benzene ring to a cyclohexane ring.[17] The resulting alcohol intermediate must then be oxidized to the ketone, which can then be converted to the final product using Protocol II. The choice of hydrogenation catalyst (e.g., Palladium vs. Rhodium) can significantly influence the resulting cis/trans isomer ratio of the intermediate alcohol.[17] While multi-step, each reaction is generally high-yielding and well-understood.

Safety Note on Catalytic Hydrogenation: This process involves flammable solvents, a pyrophoric catalyst (e.g., Pd/C), and flammable hydrogen gas, often under pressure. Strict safety protocols, including inert atmosphere purging (with N₂), proper catalyst handling (keeping the catalyst wet), and use of pressure-rated equipment in a designated area, are mandatory.[17][18][19][20][21]

Characterization and Analysis

Confirming the identity and purity of the final product is essential. The following are expected analytical signatures for N-(4-aminocyclohexyl)acetamide.

| Technique | Functional Group | Expected Signature |

| IR Spectroscopy | N-H (Amine & Amide) | ~3350-3250 cm⁻¹ (broad, two bands for primary amine) |

| C=O (Amide I) | ~1640 cm⁻¹ (strong, sharp)[22][23] | |

| N-H Bend (Amide II) | ~1550 cm⁻¹ (strong) | |

| C-H (Aliphatic) | ~2950-2850 cm⁻¹ (strong) | |

| ¹H NMR | -CH₃ (Acetyl) | Singlet, ~1.9-2.0 ppm[24] |

| -NH₂ (Amine) | Broad singlet, variable shift (~1.5-3.0 ppm, exchanges with D₂O) | |

| -NH - (Amide) | Broad singlet, ~7.5-8.0 ppm (downfield) | |

| Cyclohexyl Protons | Complex multiplets, ~1.0-3.8 ppm. Protons axial to N-groups will be further downfield.[25][26] | |

| ¹³C NMR | -C =O (Amide) | ~170-172 ppm |

| -C H₃ (Acetyl) | ~23-25 ppm[1][27] | |

| Cyclohexyl Carbons | ~25-55 ppm | |

| Mass Spec (ESI+) | [M+H]⁺ | Expected m/z: 157.13 |

Comparative Analysis of Synthesis Protocols

| Parameter | Protocol I: Selective Acylation | Protocol II: Reductive Amination |

| Number of Steps | 1 | 1 (from ketone) |

| Starting Materials | 1,4-Cyclohexanediamine | N-(4-oxocyclohexyl)acetamide |

| Key Challenge | Achieving mono-selectivity; byproduct separation | Availability of the starting ketone |

| Stereocontrol | Inherits cis/trans ratio from starting diamine | Inherits cis/trans ratio from starting ketone |

| Yield | Moderate to Good (post-purification) | Good to Excellent |

| Scalability | Moderate; purification can be challenging on a large scale | Excellent; often high purity crude product |

| Safety Concerns | Corrosive diamine, reactive acetic anhydride | Hydride reagents, potential for H₂ evolution during quench |

Conclusion

The synthesis of N-(4-aminocyclohexyl)acetamide is most efficiently approached via two primary routes: the selective mono-acetylation of 1,4-cyclohexanediamine and the reductive amination of N-(4-oxocyclohexyl)acetamide. The selective acylation route is direct and atom-economical but requires careful control to manage selectivity and challenging purification. The reductive amination route offers higher yields and purity but is contingent on the availability of the ketone precursor. For syntheses requiring high diastereomeric purity, multi-step routes involving catalytic hydrogenation followed by stereoselective enzymatic resolutions may be considered. The optimal choice of protocol will depend on the specific project goals, including scale, cost, available starting materials, and desired isomeric purity.

References

- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).

- Hydrogenation SOP. (n.d.).

- Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety.

- Hazards associated with laboratory scale hydrogenations. (2015). ACS Chemical Health & Safety.

- Cyclohexane-1,4-diamine Safety Data Sheet. (2018). Synerzine.

- Hydrogenation Reaction Safety In The Chemical Industry. (2025).

- trans-1,4-Cyclohexanediamine Safety Data Sheet. (n.d.). Fisher Scientific.

- SDS for Acetic Anhydride: A Guide to Chemical Safety. (2024).

- ICSC 0209 - ACETIC ANHYDRIDE. (2023).

- trans-1,4-Cyclohexanediamine. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- ACETIC ANHYDRIDE HAZARD SUMMARY. (1998). New Jersey Department of Health.

- Infrared (IR) Spectroscopy. (n.d.).

- 1,4-Cyclohexanediamine. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- Acetic Anhydride. (n.d.). Flinn Scientific.

- Supporting Information for Catalytic Amination of Aryl Halides with Ammonia. (n.d.). The Royal Society of Chemistry.

- (1R,4R)-N1-Cyclohexylcyclohexane-1,4-diamine dihydrochloride Safety Data Sheet. (2021). KISHIDA CHEMICAL CO., LTD.

- Safety Data Sheet: Acetic acid anhydride. (2022). Carl Roth GmbH + Co KG.

- Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.

- Myers, A. M. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Chem 115 Handout.

- Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts.

- N-(trans-4-aMinocyclohexyl)-AcetaMide synthesis. (n.d.). ChemicalBook.

- One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. (n.d.).

- Application Notes and Protocols: Synthesis of Pramipexole Utilizing N-(3-bromo-4-oxocyclohexyl)acetamide. (2025). BenchChem.

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry.

- Application Notes and Protocols: Synthesis of (S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine. (n.d.). BenchChem.

- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.

- Sample IR spectra. (n.d.). University of Calgary.

- Reductive Amination - Sodium Borohydride (NaBH4). (n.d.). Common Organic Chemistry.

- N-(4-Aminocyclohexyl)acetamide. (n.d.). BLD Pharm.

- IR Absorption Table. (n.d.).

- N-(4-Aminocyclohexyl)acetamide AldrichCPR. (n.d.). Sigma-Aldrich.

- N-[(1R,4R)-4-Aminocyclohexyl]acetamidehydrochloride. (n.d.). Sigma-Aldrich.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Organic Process Research & Development.

- The synthesis and application of acetamide. (n.d.). ChemicalBook.

- Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines. (2024). Google Patents.

- 1H NMR Chemical Shift. (n.d.). Oregon State University.

- Acetamide(60-35-5) 13C NMR spectrum. (n.d.). ChemicalBook.

- Acetamide - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.

- N-(4-oxocyclohexyl) Acetamide. (n.d.). Veeprho.

- N-(4-Oxocyclohexyl)acetamide. (2025). ChemicalBook.

- Selective mono-acylation of meso- and C 2-symmetric 1,3- and 1,4-diols. (2025). ResearchGate.

- trans-1,4-Diaminocyclohexane synthesis. (n.d.). ChemicalBook.

- NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info.

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. The synthesis and application of acetamide_Chemicalbook [chemicalbook.com]

- 3. ICSC 0209 - ACETIC ANHYDRIDE [chemicalsafety.ilo.org]

- 4. synerzine.com [synerzine.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]

- 7. nj.gov [nj.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. astechireland.ie [astechireland.ie]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. ias.ac.in [ias.ac.in]

- 14. Reductive Amination - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]

- 15. veeprho.com [veeprho.com]

- 16. N-(4-Oxocyclohexyl)acetamide | 27514-08-5 [chemicalbook.com]

- 17. chem.uci.edu [chem.uci.edu]

- 18. njhjchem.com [njhjchem.com]

- 19. chem.wisc.edu [chem.wisc.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. IR Absorption Table [webspectra.chem.ucla.edu]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 26. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 27. Acetamide(60-35-5) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to N-(4-aminocyclohexyl)acetamide: A Key Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-aminocyclohexyl)acetamide, with the CAS number 873537-23-6, is a diamine derivative of cyclohexane. This molecule, particularly in its trans-isomer form, represents a valuable building block in the field of medicinal chemistry and pharmaceutical development. Its bifunctional nature, possessing both a primary amine and a secondary acetamide group, makes it a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and discusses its potential applications and analytical characterization, offering a critical resource for researchers engaged in drug discovery and process development.

Chemical and Physical Properties

N-(4-aminocyclohexyl)acetamide is a solid at room temperature with the chemical formula C₈H₁₆N₂O and a molecular weight of 156.23 g/mol .[1][2] While extensive experimental data on its physicochemical properties are not widely published, predicted values provide useful estimates for laboratory work. It is important to note that many suppliers provide this compound as part of their "early discovery" collections, and as such, comprehensive analytical data may not always be available from the vendor.[3]

Table 1: Physicochemical Properties of N-(trans-4-aminocyclohexyl)acetamide

| Property | Value (Predicted) | Source |

| Molecular Formula | C₈H₁₆N₂O | [1] |

| Molecular Weight | 156.23 g/mol | [1] |

| Boiling Point | 330.6 ± 31.0 °C at 760 mmHg | [4] |

| Flash Point | 153.8 ± 24.8 °C | [4] |

Synthesis and Manufacturing

The synthesis of N-(trans-4-aminocyclohexyl)acetamide can be efficiently achieved through the selective acylation of trans-1,4-diaminocyclohexane. A detailed and high-yield protocol is described in the Chinese patent CN114835610A.[5]

Experimental Protocol: Synthesis of N-(trans-4-aminocyclohexyl)acetamide[5]

Objective: To synthesize N-(trans-4-aminocyclohexyl)acetamide by selective N-acetylation of trans-1,4-diaminocyclohexane.

Materials:

-

trans-1,4-cyclohexanediamine (100 g)

-

Pyridine (103.91 g)

-

Dichloromethane (500 mL)

-

Acetyl chloride (69.44 g)

-

Ethyl acetate

-

Weak acid solution (e.g., dilute HCl) for washing

Procedure:

-

In a suitable reaction vessel, dissolve 100 g of trans-1,4-cyclohexanediamine and 103.91 g of pyridine in 500 mL of dichloromethane.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add 69.44 g of acetyl chloride dropwise to the cooled solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.

-

Remove the dichloromethane by rotary evaporation.

-

Dissolve the residue in ethyl acetate.

-

Wash the ethyl acetate solution with a weak acid to remove unreacted diamine and pyridine.

-

Dry the organic phase over an appropriate drying agent (e.g., anhydrous sodium sulfate).

-

Evaporate the solvent to yield the crude product.

-

The product can be further purified if necessary. This process yields approximately 128.61 g of N-(trans-4-aminocyclohexyl)acetamide (yield: 94.7%).

Causality of Experimental Choices:

-

The use of pyridine acts as a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.

-

Dichloromethane is chosen as the solvent due to its inertness and ability to dissolve the reactants.

-

The dropwise addition of acetyl chloride at 0°C helps to control the exothermic reaction and prevent the formation of di-acetylated byproducts.

-

The weak acid wash is a crucial step for purifying the product by removing basic impurities.

Diagram 1: Synthesis of N-(trans-4-aminocyclohexyl)acetamide

Caption: Reaction scheme for the synthesis of N-(trans-4-aminocyclohexyl)acetamide.

Applications in Drug Development

N-(4-aminocyclohexyl)acetamide is a valuable intermediate in the synthesis of more complex molecules for pharmaceutical applications. While direct therapeutic applications of this compound itself are not widely reported, its structural motifs are present in various biologically active compounds. The presence of a primary amine allows for further functionalization, such as the introduction of pharmacophores or linking to other molecular scaffolds.

The utility of related cyclohexylamino derivatives is well-documented in patent literature. For instance, derivatives of trans-4-aminocyclohexyl acetic acid are described as important starting materials for the synthesis of active pharmaceutical agents.[3] This highlights the role of the 4-aminocyclohexyl core as a key structural element in drug design.

Furthermore, related acetamide-containing compounds have been investigated for a range of biological activities. For example, some N-acetylated 1,3,4-oxadiazoline derivatives have shown potential as antimicrobial agents.[6] While this does not directly imply activity for N-(4-aminocyclohexyl)acetamide, it underscores the importance of the acetamide group in medicinal chemistry.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of N-(4-aminocyclohexyl)acetamide. Standard analytical techniques that should be employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl group (a singlet), the protons on the cyclohexane ring (a series of multiplets), and the protons of the primary amine and secondary amide groups. The chemical shifts and coupling patterns of the cyclohexyl protons can help confirm the trans or cis stereochemistry.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the acetamide group, the methyl carbon, and the carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibrations for the primary amine and secondary amide.

-

C=O stretching of the amide group (Amide I band).

-

N-H bending of the amide group (Amide II band).

-

C-H stretching and bending vibrations of the cyclohexane ring and methyl group.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

Sources

- 1. N-(trans-4-aMinocyclohexyl)-AcetaMide | 873537-23-6 [chemicalbook.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. N-(trans-4-aMinocyclohexyl)-AcetaMide synthesis - chemicalbook [chemicalbook.com]

- 6. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - PMC [pmc.ncbi.nlm.nih.gov]

N-(4-aminocyclohexyl)acetamide molecular structure

An In-depth Technical Guide to the Molecular Structure of N-(4-aminocyclohexyl)acetamide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-aminocyclohexyl)acetamide is a key bifunctional molecule utilized as a versatile building block in medicinal chemistry and drug development. Its cyclohexane scaffold, adorned with both a primary amine and a secondary acetamide group, allows for a wide array of chemical modifications. A comprehensive understanding of its molecular structure, particularly its stereochemistry, is paramount for its effective application in the synthesis of complex pharmaceutical agents, including protease inhibitors. This guide provides an in-depth analysis of the compound's physicochemical properties, stereoisomerism, synthesis, and structural characterization, offering field-proven insights and detailed experimental protocols for professionals in the field.

Core Molecular Structure and Physicochemical Properties

N-(4-aminocyclohexyl)acetamide is composed of a central cyclohexane ring with an amino group (-NH₂) and an acetamide group (-NHCOCH₃) attached to carbon atoms 1 and 4, respectively. The presence of these two functional groups on the flexible cyclohexane ring gives rise to critical stereochemical considerations that significantly influence its reactivity and utility in synthesis.

The fundamental properties of N-(4-aminocyclohexyl)acetamide are summarized below. It is crucial to note the existence of distinct cis and trans diastereomers, which possess different physical properties and are often addressed separately in synthetic and analytical contexts.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆N₂O | [1][2] |

| Molecular Weight | 156.23 g/mol | [1][3] |

| Physical Form | Solid | |

| CAS Number (Mixture) | 160357-84-6 | [2] |

| CAS Number (trans) | 873537-23-6 | [1] |

| CAS Number (cis, HCl salt) | 1378818-89-3 | [4] |

Critical Role of Stereoisomerism: Cis vs. Trans

The spatial arrangement of the amino and acetamide groups relative to the plane of the cyclohexane ring defines the cis and trans isomers. This stereoisomerism is the most critical aspect of the molecule's structure, as only the desired isomer, typically the trans form, is useful for specific therapeutic applications like the synthesis of ambroxol hydrochloride.[5]

In the chair conformation of the cyclohexane ring, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

-

Trans Isomer: The more stable isomer, where both the amino and acetamide groups can occupy equatorial positions, minimizing steric hindrance (1,4-diequatorial).

-

Cis Isomer: The less stable isomer, where one group is in an axial position and the other is equatorial (1-axial, 4-equatorial or 1-equatorial, 4-axial).

The thermodynamic stability of the trans isomer makes it the preferred target in synthesis. The energy difference between these conformers dictates the equilibrium ratio in isomerization reactions.

Synthesis and Stereochemical Control

The synthesis of N-(4-aminocyclohexyl)acetamide often yields a mixture of cis and trans isomers. A common industrial route involves the catalytic hydrogenation of 4-acetamidophenol.[5] The primary challenge for drug development professionals is the efficient separation of the desired trans isomer or the conversion of the unwanted cis isomer into the trans form.

Cis-Trans Epimerization: A Key Industrial Strategy

Since direct synthesis often produces a mixture, epimerization is employed to enrich the thermodynamically more stable trans isomer. This process typically involves using a catalyst, such as Raney-Ni, under a hydrogen atmosphere.[5][6] The mechanism involves a reversible dehydrogenation to an intermediate, followed by hydrogenation, which allows for the stereocenter to invert, ultimately driving the equilibrium towards the more stable product.[6]

Structural Elucidation: A Guide to Spectroscopic and Chromatographic Analysis

Confirming the molecular structure and, critically, the stereochemistry of N-(4-aminocyclohexyl)acetamide requires a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between the cis and trans isomers. The key lies in the differing chemical environments of the protons on the cyclohexane ring, particularly those on the carbons bearing the substituents (C1 and C4).

-

¹H NMR Spectroscopy: The protons attached to C1 and C4 (the CH-N groups) will show distinct chemical shifts and coupling constants. In the trans isomer (diequatorial), these protons are axial. An axial proton will exhibit large coupling constants (typically 8-12 Hz) to adjacent axial protons. In the cis isomer, one of these protons will be equatorial, showing smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz). This difference in coupling constants is the definitive diagnostic feature.

-

¹³C NMR Spectroscopy: The chemical shifts of the ring carbons will also differ between isomers due to steric effects, providing complementary structural information.

Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, D₂O, or CD₃OD). A comprehensive list of solvent signals is available for reference.[7]

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the N-(4-aminocyclohexyl)acetamide sample.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Vortex the tube until the sample is completely dissolved.

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution). Pay close attention to the multiplicity and coupling constants of the signals between 3.0 and 4.0 ppm to assign stereochemistry.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition of the compound. Electron ionization (EI) or electrospray ionization (ESI) can be employed. The fragmentation pattern can provide further structural confirmation.

-

Expected Molecular Ion: [M]⁺ or [M+H]⁺ at m/z 156 or 157, respectively.

-

Key Fragments: Look for fragments corresponding to the loss of the acetamide group or cleavage of the cyclohexane ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for separating the cis and trans isomers and assessing the purity of the sample. A reverse-phase method is typically effective.[8]

Protocol: HPLC Isomer Separation

-

Column: Use a C18 reverse-phase column (e.g., Newcrom R1 or equivalent).[8]

-

Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile (MeCN) and water, with a small amount of acidifier like formic acid for Mass-Spec compatibility or phosphoric acid for UV detection.[8] A typical starting ratio could be 80:20 Water:MeCN.

-

Flow Rate: Set the flow rate to 1.0 mL/min.

-

Detection: Use a UV detector at a suitable wavelength (e.g., 210 nm) or a Mass Spectrometer.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in the mobile phase.

-

Injection: Inject 10 µL of the sample.

-

Analysis: The cis and trans isomers should elute as distinct peaks. The retention times can be used for quantification and purity assessment. The method is scalable for preparative separation.[8]

Applications in Drug Discovery and Development

The unique bifunctional nature of N-(4-aminocyclohexyl)acetamide makes it a valuable intermediate. The primary amine can be used for forming amides, ureas, or for alkylation, while the acetamide provides a point of stability and can influence solubility and pharmacokinetic properties.

-

Protease Inhibitors: The α-halo ketone derivative, N-(3-bromo-4-oxocyclohexyl)acetamide, is a known building block for synthesizing serine protease inhibitors.[9] The electrophilic carbon of the C-Br bond is targeted by nucleophilic residues in the enzyme's active site, leading to irreversible inhibition.[9]

-

API Impurity Synthesis: It serves as an intermediate in the synthesis of impurities for established drugs like Pramipexole.[9] Having access to these impurity standards is critical for validating analytical methods and ensuring the quality control of the final drug product.

-

Scaffold for Novel Therapeutics: The acetamide functional group is amenable to prodrug design for classes of drugs like COX-II inhibitors, where it can be hydrolyzed in vivo by amidases.[10]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential. N-(4-aminocyclohexyl)acetamide is classified as an irritant.

-

Hazards: Causes skin and serious eye irritation.[11] May cause respiratory irritation.[12]

-

Precautions: Wear protective gloves, clothing, and eye/face protection.[11][13] Use only in a well-ventilated area and avoid breathing dust.[13] Wash hands and any exposed skin thoroughly after handling.[11]

-

First Aid:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11]

Conclusion

N-(4-aminocyclohexyl)acetamide is more than a simple chemical intermediate; its utility is intrinsically linked to its stereostructure. The ability to synthesize, separate, and definitively characterize the trans isomer is a critical capability for researchers in drug discovery and process development. The protocols and insights provided in this guide serve as a foundational resource for harnessing the full potential of this versatile molecular scaffold in the creation of novel therapeutics.

References

-

Comptes Rendus de l'Académie des Sciences. (n.d.). acetamide cis-trans epimerization. Retrieved from [Link]

-

Archives of Pharmacy Practice. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Cis-trans epimerization technology of N-(4-hydroxycyclo hexyl) acetamide. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Acetamide, N-cyclohexyl- on Newcrom R1 HPLC column. Retrieved from [Link]

-

KGROUP, University of Washington. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

Sources

- 1. N-(trans-4-aMinocyclohexyl)-AcetaMide synthesis - chemicalbook [chemicalbook.com]

- 2. 160357-84-6|N-(4-Aminocyclohexyl)acetamide|BLD Pharm [bldpharm.com]

- 3. N-(trans-4-aMinocyclohexyl)-AcetaMide | 873537-23-6 [chemicalbook.com]

- 4. 1378818-89-3|cis-N-(-4-Aminocyclohexyl)acetamide hydrochloride|BLD Pharm [bldpharm.com]

- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 6. researchgate.net [researchgate.net]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. Separation of Acetamide, N-cyclohexyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. archivepp.com [archivepp.com]

- 11. fishersci.com [fishersci.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. aksci.com [aksci.com]

An In-depth Technical Guide to N-(4-aminocyclohexyl)acetamide: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-aminocyclohexyl)acetamide is a bifunctional molecule that has garnered significant interest in medicinal chemistry and drug development. Its unique structure, featuring a primary amine and a secondary acetamide group on a cyclohexane scaffold, provides a versatile platform for the synthesis of complex and biologically active compounds. This guide offers a comprehensive overview of N-(4-aminocyclohexyl)acetamide, from its synthesis and characterization to its applications in the development of novel therapeutics, with a focus on its role as a crucial intermediate and structural motif in kinase inhibitors and other important drug classes.

Physicochemical Properties

A clear understanding of the physicochemical properties of N-(4-aminocyclohexyl)acetamide is fundamental to its application in drug design and synthesis. These properties influence its reactivity, solubility, and pharmacokinetic profile when incorporated into larger molecules.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O | |

| Molecular Weight | 156.23 g/mol | [1] |

| CAS Number | 873537-23-6 | |

| Appearance | Solid | |

| InChI Key | DGCIBJXJCNPBTN-ZKCHVHJHSA-N |

Synthesis of N-(4-aminocyclohexyl)acetamide

The synthesis of N-(4-aminocyclohexyl)acetamide is a critical process for its utilization in drug discovery programs. A common and efficient method involves a two-step process starting from the commercially available N-(4-oxocyclohexyl)acetamide. This process includes the reduction of the ketone to an alcohol, followed by a reductive amination.

Synthetic Workflow

Caption: Synthetic pathway to N-(4-aminocyclohexyl)acetamide.

Experimental Protocol: Reductive Amination of N-(4-oxocyclohexyl)acetamide

This protocol outlines a general procedure for the reductive amination of N-(4-oxocyclohexyl)acetamide to yield N-(4-aminocyclohexyl)acetamide. The choice of reducing agent and reaction conditions can be optimized for yield and purity.

Materials:

-

N-(4-oxocyclohexyl)acetamide

-

Methanol (or another suitable solvent)

-

Ammonia (solution in methanol or as a gas)

-

Sodium borohydride (NaBH₄) or catalytic hydrogenation setup (e.g., H₂, Raney-Nickel)[2]

-

Glacial acetic acid (as a catalyst, optional)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Imine Formation: Dissolve N-(4-oxocyclohexyl)acetamide in methanol. Add a solution of ammonia in methanol (or bubble ammonia gas through the solution). A catalytic amount of glacial acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 2-4 hours.[3]

-

Reduction:

-

Using Sodium Borohydride: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in portions, monitoring the reaction by TLC.[3] Allow the reaction to warm to room temperature and stir until the starting material is consumed.

-

Using Catalytic Hydrogenation: Transfer the methanolic solution of the imine to a hydrogenation vessel containing a catalytic amount of Raney-Nickel. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and shake or stir at room temperature until hydrogen uptake ceases.[2]

-

-

Work-up:

-

If using sodium borohydride, carefully quench the reaction with water.

-

Filter the reaction mixture to remove any solids (e.g., catalyst).

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

-

Purification: The crude N-(4-aminocyclohexyl)acetamide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure product.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of N-(4-aminocyclohexyl)acetamide. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The spectra of N-(4-aminocyclohexyl)acetamide will exhibit characteristic signals for the acetyl group, the cyclohexyl ring protons, and the protons attached to the nitrogen atoms. The chemical shifts and coupling patterns will differ for the cis and trans isomers.

Expected ¹H NMR Resonances:

-

-CH₃ (acetyl): A singlet around δ 1.9-2.1 ppm.

-

Cyclohexyl protons (-CH₂-): A series of multiplets in the region of δ 1.2-2.0 ppm.

-

-CH-NH₂ and -CH-NHAc: Multiplets in the region of δ 2.5-4.0 ppm. The chemical shifts will be dependent on the stereochemistry (cis vs. trans).

-

-NH₂ and -NH-: Broad signals that may exchange with D₂O.

Expected ¹³C NMR Resonances:

-

-CH₃ (acetyl): A signal around δ 24 ppm.

-

Cyclohexyl carbons (-CH₂-): Signals in the aliphatic region, typically between δ 25-40 ppm.

-

-CH-NH₂ and -CH-NHAc: Signals in the range of δ 45-55 ppm.

-

C=O (amide): A signal in the downfield region, typically around δ 170-175 ppm.[4]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For N-(4-aminocyclohexyl)acetamide, the expected molecular ion peak [M+H]⁺ would be at m/z 157.13.

Applications in Drug Development

The N-(4-aminocyclohexyl)acetamide scaffold is a valuable building block in the design of various therapeutic agents. Its bifunctional nature allows for its incorporation into molecules that can interact with multiple binding sites on a biological target or can serve as a linker to connect different pharmacophores.

Kinase Inhibitors

The aminocyclohexyl acetamide moiety has been successfully employed in the development of potent and selective kinase inhibitors, particularly for Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs).[5][6]

-

Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a key component of the B-cell receptor signaling pathway, making it an attractive target for the treatment of B-cell malignancies and autoimmune diseases.[7][8] The N-(4-aminocyclohexyl)acetamide group can be incorporated into BTK inhibitors to provide a vector for interacting with specific residues in the kinase domain, thereby enhancing potency and selectivity.[5]

-

Janus Kinase (JAK) Inhibitors: JAKs are involved in cytokine signaling pathways that are crucial in inflammation and immunity.[6] Inhibitors of JAKs are used to treat autoimmune disorders like rheumatoid arthritis. The aminocyclohexyl acetamide scaffold can be utilized to position key pharmacophoric elements within the ATP-binding site of JAKs, leading to potent inhibition.[9][10]

Caption: Role of the scaffold in kinase inhibitor design.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is an enzyme that degrades endocannabinoids, and its inhibition is a therapeutic strategy for pain, anxiety, and inflammation.[11][12] The N-(4-aminocyclohexyl)acetamide moiety can be part of the "right-hand" side of FAAH inhibitors, which often consists of a carbamate or urea group attached to a lipophilic fragment. The cyclohexyl ring provides the necessary lipophilicity to interact with the hydrophobic channels of the enzyme's active site.[13][14] Structure-activity relationship (SAR) studies have shown that the nature of the substituent on the cyclohexyl ring is critical for potency and selectivity.[12]

Metabolism and Toxicology Considerations

The metabolic fate and toxicological profile of any new chemical entity are of paramount importance in drug development. While specific data for N-(4-aminocyclohexyl)acetamide is limited, general principles for related structures can be considered.

Metabolic Stability

The cyclohexane ring is generally susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to hydroxylation at various positions. The acetamide group can undergo hydrolysis, although amides are generally more stable than esters. The metabolic stability of a drug candidate containing the N-(4-aminocyclohexyl)acetamide moiety will depend on the overall structure of the molecule and the accessibility of these metabolic sites.

Toxicology

The toxicological profile of aminocyclohexane derivatives can be influenced by the primary amine, which can be corrosive and irritating. However, when incorporated into a larger drug molecule, the overall toxicity is determined by the properties of the entire compound. Early-stage toxicological assessment, including in vitro cytotoxicity and genotoxicity assays, is crucial for any new drug candidate containing this scaffold.

Conclusion

N-(4-aminocyclohexyl)acetamide is a valuable and versatile building block in the medicinal chemist's toolbox. Its straightforward synthesis and bifunctional nature make it an attractive starting material and structural component for the development of novel therapeutics. Its demonstrated utility in the design of potent kinase inhibitors and other important drug classes underscores its significance in modern drug discovery. A thorough understanding of its synthesis, characterization, and potential metabolic liabilities is essential for its successful application in the creation of the next generation of medicines.

References

-

Ataman Kimya. (n.d.). AMINOCYCLOHEXANE. Retrieved from [Link]

- Supporting Information. (n.d.). The Royal Society of Chemistry.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- Synthesis of Amines by Reduction of Carboxylic Acid Derivatives and Other Functional Groups. (n.d.).

-

PubChem. (n.d.). 1,2-Diaminocyclohexane. Retrieved from [Link]

- Supplementary Information General experimental procedure. (n.d.). The Royal Society of Chemistry.

-

NIST. (n.d.). Acetamide, N-cyclohexyl-. Retrieved from [Link]

- Boger, D. L., Miyauchi, H., Du, W., & Hardouin, C. (2005). Reversible Competitive α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase Containing Additional Conformational Constraints in the Acyl Side Chain: Orally Active, Long Acting Analgesics. Journal of Medicinal Chemistry, 48(6), 1849–1856.

-

PubChem. (n.d.). N-(4-Oxocyclohexyl)acetamide. Retrieved from [Link]

-

Ataman Kimya. (n.d.). CYCLOHEXYLAMINE. Retrieved from [Link]

- Ghosh, S., & Samanta, A. (2020). A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents. European Journal of Medicinal Chemistry, 188, 112001.

- Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies. (n.d.).

- Estupinan, D., Bergqvist, S., & Abrol, N. (2022).

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- Alexander, J. P., & Cravatt, B. F. (2006). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Molecular BioSystems, 2(10), 498–507.

- Gabizon, R., & Shilo, A. (2022).

- Millennium Cell Inc. (n.d.). Review of Chemical Processes for the Synthesis of Sodium Borohydride.

- Singh, M., & Kumar, A. (2023).

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Quick Company. (n.d.). Process For The Preparation Of Trans 4 Aminocyclohexyl Acetic Acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-(4-Oxocyclohexyl)acetamide: A Crucial Building Block in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- Roskoski, R. Jr. (2016). Janus kinase (JAK) inhibitors in the treatment of inflammatory and neoplastic diseases. Pharmacological Research, 111, 784–803.

- Burger, J. A. (2014). Bruton's Tyrosine Kinase (BTK) Inhibitors in Clinical Trials. Current Hematologic Malignancy Reports, 9(1), 44–49.

- Maccarrone, M., & Di Marzo, V. (2023). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Pharmaceuticals, 16(4), 564.

-

Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

- Al-Salama, Z. T., & Al-Obaidi, H. (2021). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 14(11), 1149.

- THU0058 Tas8274, a highly selective janus kinase 3 inhibitor, shows potent efficacy, but does not affect host defense, in preclinical mouse models. (2018).

- Discovery of a Potent, Selective, and Efficacious Class of Reversible α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase Effective as Analgesics. (2005).

- Duffel, M. W., & Gillette, J. R. (1983). A cyclic imine intermediate in the in vitro metabolic conversion of 1,6-diaminohexane to 6-aminohexanoic acid and caprolactam. Drug Metabolism and Disposition, 11(6), 557–561.

- Kwon, S., Van Heusen, A., & Ngo, K. H. (2020). Janus Kinase Inhibitors Offer New Treatment for Rheumatoid Arthritis, Psoriatic Arthritis, Colitis. Practical Pain Management.

- Genovese, M. C. (2019). Clinical efficacy of new JAK inhibitors under development. Just more of the same?

- Tsuboi, K., & Uyama, T. (2021). Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. International Journal of Molecular Sciences, 22(16), 8847.

-

Capot Chemical. (n.d.). 27514-08-5 | N-(4-Oxocyclohexyl)acetamide. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound Acetamide (FDB008298). Retrieved from [Link]

- The Biosynthesis and Metabolism of the N-Acylated Arom

-

PubChem. (n.d.). Cyclohexylamine. Retrieved from [Link]

- Park, H. G., & Lee, J. Y. (2021). Bioconversion and Metabolic Fate of the n-1 Polyunsaturated Fatty Acids, 6,9,12,15- Hexadecatetraenoic (C16:4 n-1) and 8,11,14,17- Octadecatetraenoic (C18:4 n-1) Acids, in HepG2 Cells. Journal of Agricultural and Food Chemistry, 69(46), 13865–13873.

Sources

- 1. N-(trans-4-aMinocyclohexyl)-AcetaMide synthesis - chemicalbook [chemicalbook.com]

- 2. Process For The Preparation Of Trans 4 Aminocyclohexyl Acetic Acid [quickcompany.in]

- 3. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 4. Acetamide(60-35-5) 13C NMR [m.chemicalbook.com]

- 5. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]

- 6. Janus kinase (JAK) inhibitors in the treatment of inflammatory and neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Bruton's tyrosine kinase (BTK) inhibitors in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medcentral.com [medcentral.com]

- 10. Clinical efficacy of new JAK inhibitors under development. Just more of the same? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reversible Competitive α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase Containing Additional Conformational Constraints in the Acyl Side Chain: Orally Active, Long Acting Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of N-(4-aminocyclohexyl)acetamide for Pharmaceutical Research

Prepared by: Gemini, Senior Application Scientist

Abstract

Solubility is a critical physicochemical property that governs the behavior and efficacy of active pharmaceutical ingredients (APIs). For drug development professionals, a comprehensive understanding of a compound's solubility is paramount for formulation design, pharmacokinetic profiling, and ensuring bioavailability. This guide provides an in-depth technical overview of the theoretical and practical considerations for determining the solubility of N-(4-aminocyclohexyl)acetamide, a compound of interest in medicinal chemistry. In the absence of extensive published data for this specific molecule, this document serves as a foundational whitepaper, equipping researchers with the necessary protocols and intellectual framework to conduct robust solubility assessments. We will delve into the principles of thermodynamic and kinetic solubility, provide detailed, step-by-step experimental methodologies, and discuss the critical influencing factors, including pH and stereoisomerism.

Introduction: The Significance of N-(4-aminocyclohexyl)acetamide and its Solubility

N-(4-aminocyclohexyl)acetamide belongs to a class of compounds that are of significant interest in pharmaceutical development. The presence of both an amine and an amide functional group on a cyclohexyl scaffold suggests its potential as a versatile building block in the synthesis of novel therapeutic agents. The solubility of an API like N-(4-aminocyclohexyl)acetamide directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and the need for high doses to achieve a therapeutic effect.[2] Therefore, a thorough characterization of the solubility of N-(4-aminocyclohexyl)acetamide is a foundational step in its evaluation as a potential drug candidate or intermediate.

Theoretical Framework: Understanding Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogenous solution at a given temperature and pressure. For pharmaceutical applications, we are primarily concerned with two types of solubility measurements: thermodynamic and kinetic solubility.

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound, where the solid and dissolved states are in equilibrium. It is a critical parameter for understanding the intrinsic properties of a drug substance and is essential for formulation development.[3] The shake-flask method is the gold standard for determining thermodynamic solubility.[4]

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined in high-throughput screening settings.[5] It is particularly relevant in early drug discovery, where rapid assessment of a large number of compounds is necessary.[6][7] Kinetic solubility is typically measured by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer.[6]

The interplay between a molecule's physicochemical properties and its environment governs its solubility. Key parameters include:

-

pKa: The ionization constant, which indicates the strength of an acid or base. For a molecule with ionizable groups like the amine in N-(4-aminocyclohexyl)acetamide, the pKa will determine the extent of ionization at a given pH, which in turn significantly affects solubility.[8][9]

-

LogP (Partition Coefficient): This is a measure of a compound's lipophilicity, defined as the ratio of its concentration in an organic solvent (typically octanol) to its concentration in an aqueous phase.[10] LogP influences how a molecule interacts with biological membranes and can impact its solubility.[11]

Physicochemical Properties of N-(4-aminocyclohexyl)acetamide

While experimental data for N-(4-aminocyclohexyl)acetamide is scarce, we can infer some of its properties based on its structure and data from related compounds.

| Property | Predicted/Inferred Value/Characteristic | Significance for Solubility |

| Molecular Formula | C8H16N2O | Provides the basis for calculating molar concentrations. |

| Molecular Weight | 156.23 g/mol | Used in converting mass-based solubility to molar solubility. |

| pKa (amine group) | Predicted to be basic (pKa > 8) | The amine group will be protonated at acidic pH, likely increasing aqueous solubility. |

| pKa (amide group) | Predicted to be very weakly acidic (pKa > 15) | The amide group is unlikely to ionize under physiological conditions. |

| LogP | Predicted to be low | A low LogP suggests relatively good hydrophilicity, which would favor aqueous solubility. |

| Isomerism | Exists as cis and trans isomers | The spatial arrangement of the amine and acetamide groups will affect crystal packing and intermolecular interactions, leading to different solubilities for each isomer. |

Experimental Protocols for Solubility Determination

This section provides detailed methodologies for determining the thermodynamic and kinetic solubility of N-(4-aminocyclohexyl)acetamide.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is adapted from established methods and is considered the benchmark for accurate solubility measurement.[4][12]

Objective: To determine the equilibrium solubility of N-(4-aminocyclohexyl)acetamide in various aqueous buffers.

Materials:

-

N-(4-aminocyclohexyl)acetamide (as a solid)

-

Phosphate buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 3.0

-

Borate buffer, pH 9.0

-

HPLC-grade water, acetonitrile, and methanol

-

Calibrated analytical balance

-

2 mL glass vials with screw caps

-

Thermostatic shaker incubator

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

HPLC-UV or LC-MS/MS system

Procedure:

-

Preparation:

-

Prepare a stock solution of N-(4-aminocyclohexyl)acetamide of known concentration in a suitable organic solvent (e.g., methanol) for the preparation of a calibration curve.

-

Prepare the aqueous buffers. As per ICH guidelines, solubility should be determined over a pH range, typically including pH 1.2, 4.5, and 6.8.[13][14][15]

-

-

Sample Incubation:

-

Add an excess of solid N-(4-aminocyclohexyl)acetamide to a series of vials. A visual excess of solid should remain throughout the experiment.

-

Add a known volume (e.g., 1 mL) of each buffer to the vials.

-

Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined time to reach equilibrium. A common timeframe is 24-48 hours.[3] It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[16]

-

-

Sample Processing:

-

After incubation, remove the vials and allow the undissolved solid to settle.

-

Separate the saturated solution from the excess solid by either centrifugation at high speed or filtration through a 0.22 µm filter.[16] This step is critical to avoid aspirating any solid particles.

-

-

Analysis:

-

Immediately dilute an aliquot of the clear supernatant with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method.

-

Construct a calibration curve using the prepared stock solution.

-

Determine the concentration of N-(4-aminocyclohexyl)acetamide in the samples by comparing their response to the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility in mg/mL or µg/mL.

-

Report the mean and standard deviation of at least three replicate measurements for each condition.

-

Record the final pH of the saturated solution.

-

Diagram of the Thermodynamic Solubility Workflow:

Caption: Key Differences Between Thermodynamic and Kinetic Solubility.

Factors Influencing the Solubility of N-(4-aminocyclohexyl)acetamide

The Effect of pH

The amine group in N-(4-aminocyclohexyl)acetamide is basic and will be protonated at pH values below its pKa. This ionization will increase the polarity of the molecule and is expected to significantly enhance its aqueous solubility. Conversely, at pH values above the pKa, the amine will be in its neutral, less polar form, leading to lower solubility. A solubility-pH profile should be generated by conducting the thermodynamic solubility assay at various pH points.

The Role of cis/trans Isomerism

N-(4-aminocyclohexyl)acetamide can exist as two diastereomers: cis and trans. The spatial arrangement of the amino and acetamido groups on the cyclohexane ring will influence the molecule's overall shape, polarity, and ability to pack into a crystal lattice.

-

Crystal Packing: Trans isomers are often more symmetrical than their cis counterparts, which can lead to more stable crystal lattice structures. [17]A more stable crystal lattice requires more energy to break apart, which generally results in lower solubility.

-

Polarity and Solvation: The relative orientation of the polar functional groups can affect the molecule's dipole moment and its ability to interact with water molecules through hydrogen bonding. Cis isomers, being generally less symmetrical, may have a higher dipole moment and be more soluble in polar solvents. [17][18]However, intramolecular hydrogen bonding in the cis isomer could potentially reduce its interaction with water, thereby decreasing solubility in some cases. [19] It is crucial to either separate the isomers before solubility testing or to use analytical methods that can distinguish and quantify each isomer in the saturated solution. The solubility of a mixture of isomers may not be representative of the individual components.

Data Analysis and Presentation

All solubility data should be presented in a clear and concise manner. A tabular format is recommended for summarizing the results across different conditions.

Table 1: Example of Thermodynamic Solubility Data for N-(4-aminocyclohexyl)acetamide

| Isomer | pH | Temperature (°C) | Solubility (µg/mL) ± SD | Solubility (mM) ± SD |

| trans | 3.0 | 25 | Data | Data |

| trans | 7.4 | 25 | Data | Data |

| trans | 9.0 | 25 | Data | Data |

| cis | 3.0 | 25 | Data | Data |

| cis | 7.4 | 25 | Data | Data |

| cis | 9.0 | 25 | Data | Data |

A graphical representation of the solubility-pH profile is also highly informative for visualizing the impact of ionization on solubility.

Conclusion: A Roadmap for Characterizing a Key Molecule

A thorough understanding of the solubility of N-(4-aminocyclohexyl)acetamide is indispensable for its progression in the drug development pipeline. This guide has provided a comprehensive framework for researchers to approach this critical characterization. By employing robust experimental protocols such as the shake-flask method, and by carefully considering the influence of pH and stereoisomerism, scientists can generate high-quality, reliable solubility data. This information will be instrumental in guiding formulation strategies, interpreting biological data, and ultimately, in making informed decisions about the future of this promising compound in pharmaceutical research.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

- Işık, M., University of Vienna, & others. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(8), 917-938.

-

ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Available from: [Link]

-

Wikipedia. (2023). Cis–trans isomerism. Available from: [Link]

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5558.

- Bătrînu, M. G., Ștefănescu, E., & Tăerel, A. (2020). The Importance of Solubility for New Drug Molecules.

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Available from: [Link]

-

ResearchGate. (2019). Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. Available from: [Link]

-

ACS Publications. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Available from: [Link]

-

ResearchGate. (2016). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Available from: [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available from: [Link]

- Cristofoletti, R., & Dressman, J. B. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 99.

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Which isomers (cis or trans) are more water soluble?. Available from: [Link]

-

Quora. (2019). What factors would make a trans isomer more water soluble than the cis isomer?. Available from: [Link]

- World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of classification of an active pharmaceutical ingredient within the Biopharmaceutics Classification System. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report (No. 1025).

- Bhal, S. K., Kassam, K., Peirson, I. G., & Pearl, G. M. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. Journal of computer-aided molecular design, 35(8), 917-938.

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available from: [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS 830.7840. Available from: [Link]

-

ACS Publications. (2023). Impact of Cis–Trans Isomerism on Crystal Packing and Photo-Activity of a Cobalt(III) Room-Temperature Photoswitch. Available from: [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

FDA. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Available from: [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. asianpubs.org [asianpubs.org]

- 7. inventivapharma.com [inventivapharma.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 10. acdlabs.com [acdlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. bioassaysys.com [bioassaysys.com]

- 13. database.ich.org [database.ich.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. fda.gov [fda.gov]